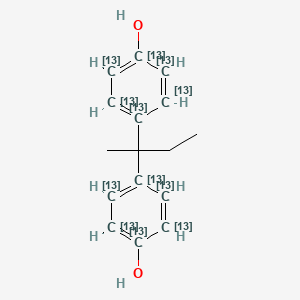
Bisphenol B-13C12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisphenol B-13C12 is a labeled form of Bisphenol B, an analogue of Bisphenol A. It is used primarily in scientific research to study metabolic pathways, environmental pollutants, and chemical identification. The compound is characterized by the incorporation of carbon-13 isotopes, which makes it useful in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol B-13C12 typically involves the incorporation of carbon-13 isotopes into the Bisphenol B structure. This can be achieved through various synthetic routes, including the reaction of carbon-13 labeled phenol with acetone under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bisphenol structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled reagents and to ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the carbon-13 labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Bisphenol B-13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated and nitrated bisphenol derivatives.
Wissenschaftliche Forschungsanwendungen
Bisphenol B-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of bisphenol compounds.
Biology: Employed in metabolic studies to trace the pathways of bisphenol compounds in biological systems.
Medicine: Investigated for its potential effects on human health, particularly in relation to endocrine disruption.
Industry: Used in the development of new materials and as a standard for environmental pollutant analysis
Wirkmechanismus
Bisphenol B-13C12 exerts its effects primarily through interaction with estrogen receptors. It acts as a partial agonist, binding to the receptors and activating certain pathways while inhibiting others. This interaction can lead to various biological effects, including alterations in gene expression and cellular function. The compound also affects other molecular targets, such as androgen receptors and various transcription factors, contributing to its diverse range of effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bisphenol A-13C12
- Bisphenol S-13C12
- Bisphenol Z-13C12
Uniqueness
Bisphenol B-13C12 is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. Compared to other bisphenol compounds, it offers distinct advantages in terms of sensitivity and specificity in analytical techniques. Its structure also provides unique insights into the behavior and effects of bisphenol compounds in various environments .
Eigenschaften
Molekularformel |
C16H18O2 |
|---|---|
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI-Schlüssel |
HTVITOHKHWFJKO-MWDCNEGOSA-N |
Isomerische SMILES |
CCC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |
Kanonische SMILES |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
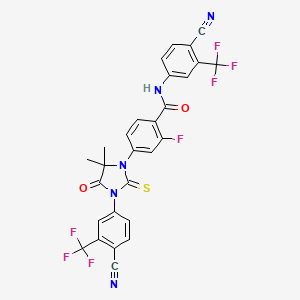
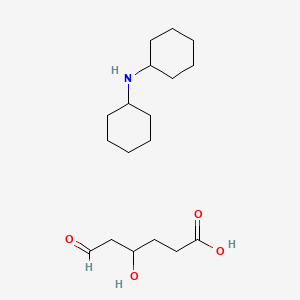



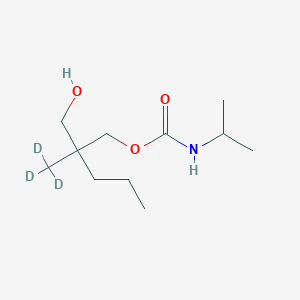
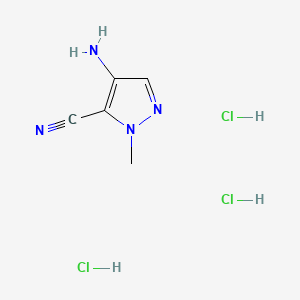
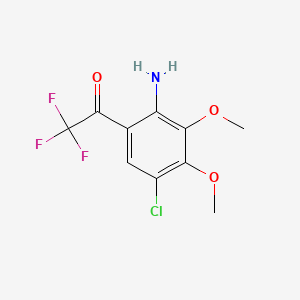
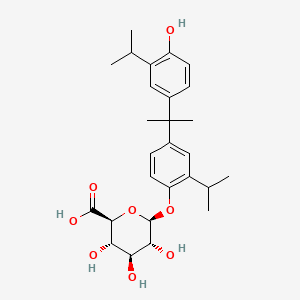
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)

![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
